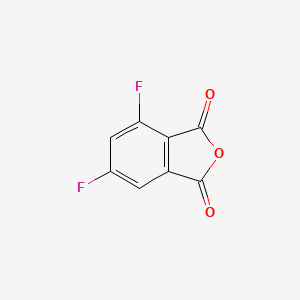

4,6-Difluoroisobenzofuran-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-difluoro-2-benzofuran-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F2O3/c9-3-1-4-6(5(10)2-3)8(12)13-7(4)11/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTFOMPLCRVYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)OC2=O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation of 4,6 Difluoroisobenzofuran 1,3 Dione

Precursor Synthesis and Directed Fluorination Strategies

The cornerstone of synthesizing 4,6-Difluoroisobenzofuran-1,3-dione lies in the efficient preparation of its precursor, 3,5-difluorophthalic acid. This can be approached through the functionalization of a difluorinated benzene (B151609) ring or by introducing fluorine atoms onto a pre-existing phthalic acid framework, though the latter presents significant challenges in regioselectivity.

Synthesis of Selectively Difluorinated Benzenoid Precursors

The most direct routes to 3,5-difluorophthalic acid involve the introduction of two carboxylic acid groups onto a 1,3-difluorobenzene (B1663923) core. Two plausible methods for achieving this are directed ortho-metalation and the oxidation of a pre-functionalized precursor.

One promising strategy is the directed ortho-metalation (DoM) of 1,3-difluorobenzene. uwindsor.cawikipedia.org In this approach, the fluorine atoms act as directing groups, facilitating the deprotonation of the aromatic ring at the ortho positions (positions 4 and 6) by a strong base, such as an organolithium reagent. The resulting dianion can then be quenched with an electrophile like carbon dioxide (dry ice) to introduce the two carboxylic acid functionalities, yielding 3,5-difluorophthalic acid. The fluorine atoms, being electron-withdrawing, increase the acidity of the ring protons, making this deprotonation feasible. uwindsor.cawikipedia.org

An alternative route involves the oxidation of a pre-functionalized precursor like 1,3-difluoro-4,6-dimethylbenzene. The initial step would be the synthesis of this substituted benzene derivative. Subsequently, the methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This method is contingent on the availability and synthesis of the appropriately substituted starting material.

| Method | Starting Material | Key Reagents | Intermediate | Product |

| Directed Ortho-Metalation | 1,3-Difluorobenzene | 1. n-Butyllithium (n-BuLi) 2. Carbon Dioxide (CO₂) | 4,6-Dilithio-1,3-difluorobenzene | 3,5-Difluorophthalic acid |

| Oxidation | 1,3-Difluoro-4,6-dimethylbenzene | Potassium Permanganate (KMnO₄) | - | 3,5-Difluorophthalic acid |

Introduction of Fluorine Atoms onto Phthalic Acid and Related Scaffolds

The direct fluorination of phthalic acid or phthalic anhydride (B1165640) to produce the 4,6-difluoro isomer is generally not a preferred synthetic route. Electrophilic fluorination of an aromatic ring typically yields a mixture of isomers, and controlling the reaction to achieve selective difluorination at the 4 and 6 positions is challenging. The presence of the carboxyl or anhydride groups influences the electron density of the aromatic ring, but achieving high regioselectivity for the introduction of two fluorine atoms at the desired positions is difficult. Therefore, building the molecule from a pre-difluorinated benzene core is a more strategic and controlled approach.

Cyclization Reactions and Anhydride Formation Techniques

Once the 3,5-difluorophthalic acid precursor has been synthesized, the subsequent step is its conversion to the target molecule, this compound, through a cyclization reaction that forms the anhydride ring.

Dehydrative Cyclization from Ortho-Dicarboxylic Acid Derivatives

The most common and efficient method for forming a cyclic anhydride from a corresponding dicarboxylic acid is dehydrative cyclization . This reaction involves the removal of a molecule of water from the two carboxylic acid groups. A widely used reagent for this transformation is acetic anhydride. wikipedia.org By heating 3,5-difluorophthalic acid in the presence of acetic anhydride, a dehydration reaction occurs, leading to the formation of the stable five-membered anhydride ring of this compound. This method is well-established for the synthesis of various phthalic anhydrides. nih.govgoogle.com

| Starting Material | Dehydrating Agent | Reaction Condition | Product |

| 3,5-Difluorophthalic acid | Acetic Anhydride | Reflux | This compound |

Innovative Synthetic Routes to the Isobenzofuran-1,3-dione Framework

While thermal dehydration with acetic anhydride is the conventional method, other techniques for anhydride formation have been developed. One such innovative approach is electrochemical dehydration . This method allows for the intramolecular dehydration of dicarboxylic acids to their cyclic anhydrides under mild reaction conditions, avoiding the need for chemical dehydrating agents. This technique presents a greener alternative for the synthesis of anhydrides, including potentially this compound from its diacid precursor.

Advanced Reaction Conditions and Yield Optimization in this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. In the synthesis of the 3,5-difluorophthalic acid precursor via directed ortho-metalation, the choice of the organolithium reagent, the solvent (typically ethereal solvents like THF or diethyl ether), and the reaction temperature are critical parameters to control to avoid side reactions. uwindsor.ca

For the final cyclization step, the reaction temperature and the duration of heating with acetic anhydride can be adjusted to ensure complete conversion to the anhydride while minimizing potential side reactions or degradation of the product. The purification of the final product, for instance, through recrystallization or sublimation, is also a key step in obtaining high-purity this compound.

Information regarding the chemical compound this compound is not available in the public domain based on a comprehensive search of scientific literature and chemical databases.

Despite a thorough investigation into the synthesis, preparation, purification, and academic characterization of this compound, no specific research findings, experimental data, or analytical information for this particular chemical entity could be located.

Searches for this compound, including its various potential synonyms, did not yield any relevant results. The information available pertains to other isomers, such as 4,5-Difluoroisobenzofuran-1,3-dione and 5,6-Difluoroisobenzofuran-1,3-dione, but not the 4,6-difluoro substituted variant as requested.

Consequently, the requested article, which was to be strictly focused on the "" and its "Methodologies for Purification and Academic Characterization," cannot be generated due to the absence of foundational data.

Reactivity Profiles and Mechanistic Investigations of 4,6 Difluoroisobenzofuran 1,3 Dione

Nucleophilic Acyl Substitution and Ring-Opening Reactions

The anhydride (B1165640) group in 4,6-difluoroisobenzofuran-1,3-dione is susceptible to attack by nucleophiles, leading to ring-opening and the formation of various derivatives. These reactions are fundamental to the synthetic utility of this compound.

Reactions with Amines Leading to Imide and Amide Derivatives

The reaction of this compound with primary amines initially forms a phthalamic acid intermediate, which can then be cyclized to the corresponding phthalimide (B116566). This two-step process is a common method for the synthesis of N-substituted phthalimides. The reaction with secondary amines, however, typically stops at the amide-acid stage as they lack the proton necessary for cyclization to an imide. The high reactivity of the anhydride is driven by the electrophilicity of the carbonyl carbons. The reaction with amines is a versatile method for introducing the fluorinated phthaloyl group into various molecular structures. nih.gov

Reactivity with Alcohols and Phenols for Ester Formation

Similar to amines, alcohols and phenols can react with this compound to yield mono-esterified phthalic acid derivatives. This reaction proceeds through a nucleophilic attack of the hydroxyl group on one of the carbonyl carbons of the anhydride. The resulting ring-opened product contains both a carboxylic acid and an ester functional group. This transformation is valuable for creating building blocks with differentiated reactivity for further synthetic manipulations. The reaction can be catalyzed by acids or bases to enhance the reaction rate. nih.gov

Principles of Chemo- and Regioselectivity in Anhydride Ring-Opening Processes

The ring-opening of unsymmetrical anhydrides like this compound by nucleophiles can potentially lead to two isomeric products. The regioselectivity of this process is influenced by a combination of electronic and steric factors. The fluorine atoms on the aromatic ring, being electron-withdrawing, increase the electrophilicity of the adjacent carbonyl carbons. However, steric hindrance from the nucleophile and the substituents on the anhydride can also play a significant role in directing the attack to the less hindered carbonyl group. The interplay of these factors determines the final product distribution.

Table 1: Factors Influencing Regioselectivity in Anhydride Ring-Opening

| Factor | Influence on Regioselectivity |

| Electronic Effects | Electron-withdrawing groups (like fluorine) on the aromatic ring increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. |

| Steric Hindrance | Bulky nucleophiles or substituents on the anhydride can sterically hinder the approach to one of the carbonyl carbons, favoring attack at the less hindered site. |

| Reaction Conditions | The choice of solvent and catalyst can influence the transition state energies and thus the regiochemical outcome of the reaction. |

Aromatic Substitution Reactions

The fluorine atoms on the aromatic ring of this compound activate the ring towards both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) at Fluorine-Activated Positions

The electron-withdrawing nature of the fluorine atoms and the anhydride group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). ebyu.edu.tr In these reactions, a nucleophile replaces one of the fluorine atoms. The rate of SNAr reactions is enhanced by the presence of multiple electron-withdrawing groups. ebyu.edu.trnih.govmdpi.com The position of substitution is dictated by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. mdpi.com This reactivity allows for the introduction of a variety of functional groups onto the aromatic core. nih.govxmu.edu.cn

Electrophilic Aromatic Substitution, Including Friedel-Crafts Acylation

While the electron-withdrawing fluorine atoms generally deactivate the aromatic ring towards electrophilic aromatic substitution (EAS), these reactions can still occur under forcing conditions. chadsprep.com The directing effect of the existing substituents will determine the position of the incoming electrophile. Friedel-Crafts acylation, a classic EAS reaction, involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. masterorganicchemistry.comyoutube.com In the case of this compound, the anhydride functionality itself can act as the acylating agent in intramolecular reactions or with other aromatic substrates, although the deactivated nature of the ring makes intermolecular reactions less favorable. masterorganicchemistry.com

Table 2: Summary of Aromatic Substitution Reactions

| Reaction Type | Reactivity of this compound | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | Activated by electron-withdrawing fluorine atoms and anhydride group. ebyu.edu.tr | Fluorine atoms act as good leaving groups. The reaction proceeds via a stabilized Meisenheimer intermediate. mdpi.com |

| Electrophilic Aromatic Substitution (EAS) | Deactivated by electron-withdrawing fluorine atoms. | Requires harsher reaction conditions. The position of substitution is governed by the directing effects of the existing substituents. |

| Friedel-Crafts Acylation | The anhydride can act as an acylating agent. masterorganicchemistry.com | The deactivated ring makes intermolecular acylation challenging. |

Diverse Derivatization and Functionalization Strategies

The difluorinated phthalic anhydride core of this compound serves as a versatile platform for the synthesis of a wide range of fluorinated molecules. Its reactions are primarily characterized by the nucleophilic attack on the carbonyl carbons, leading to ring-opening and subsequent transformations.

Synthesis of Fluorinated Phthalimide and Isoindole Scaffolds

The reaction of this compound with primary amines is a fundamental transformation that leads to the formation of N-substituted 5,7-difluorophthalimides. This reaction typically proceeds in two steps: the initial nucleophilic attack of the amine on one of the carbonyl groups of the anhydride results in the formation of a phthalamic acid intermediate. Subsequent dehydration, often facilitated by heating or the use of a dehydrating agent, leads to the cyclization and formation of the stable five-membered imide ring.

The general reaction scheme is as follows:

This methodology provides a direct route to a variety of fluorinated phthalimides, which are important structural motifs in many biologically active compounds and functional materials. For instance, isoindoline-1,3-dione derivatives are recognized as crucial pharmacophores in medicinal chemistry. oakwoodchemical.com The fluorine substituents on the aromatic ring can significantly influence the physicochemical properties of the resulting phthalimides, such as their lipophilicity, metabolic stability, and binding affinity to biological targets.

While specific studies detailing the synthesis of a wide range of discrete fluorinated isoindole scaffolds directly from this compound are not extensively documented in publicly available literature, the synthesis of related fluorinated isoindoles from corresponding phthalonitriles has been reported, suggesting a potential synthetic pathway. nih.gov

Strategic Incorporation into Larger, Complex Molecular Architectures

The difunctional nature of this compound makes it an attractive monomer for the synthesis of fluorinated polymers, particularly polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.

The incorporation of fluorine atoms into the polymer backbone, through the use of monomers like this compound, can impart desirable properties such as increased solubility, lower dielectric constant, and enhanced optical transparency. The synthesis of polyimides from this difluorinated anhydride typically involves a polycondensation reaction with a diamine. The resulting poly(amic acid) is then chemically or thermally imidized to form the final polyimide.

While direct examples of polymerization using this compound are not prevalent in the reviewed literature, the use of other fluorinated dianhydrides, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), is well-established for producing highly soluble and optically transparent polyimide films. nih.govnih.govcornell.edu These studies highlight the principle of using fluorinated anhydrides to tailor the properties of polymeric materials. The principles of these polycondensation reactions are directly applicable to this compound.

Elucidation of Reaction Mechanisms and Transition State Characterization

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. The primary mechanistic consideration is the ring-opening of the anhydride by a nucleophile.

The electron-withdrawing fluorine atoms are expected to increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack compared to non-fluorinated phthalic anhydride. The mechanism of this ring-opening is a classic example of nucleophilic acyl substitution.

Computational chemistry methods, such as density functional theory (DFT), are powerful tools for investigating reaction mechanisms and characterizing transition states. nih.gov Such studies can provide valuable insights into the energetics of the reaction pathway, the structure of transition states, and the influence of substituents on reactivity. For instance, computational studies on the ring-opening of cyclic anhydrides can elucidate the energy barriers for nucleophilic attack and the subsequent proton transfer steps. researchgate.netmdpi.com

Applications of 4,6 Difluoroisobenzofuran 1,3 Dione in Advanced Materials Science and Polymer Chemistry

High-Performance Polymer Synthesis

Polyimide Formation via Polycondensation with Diamines

The synthesis of polyimides typically involves a polycondensation reaction between a dianhydride and a diamine. nih.govresearchgate.net This two-step process generally forms a poly(amic acid) intermediate, which is then chemically or thermally treated to create the final polyimide structure. mdpi.com While this is a standard and widely practiced method for a variety of aromatic dianhydrides, specific examples and detailed characterization of polyimides synthesized using 4,6-Difluoroisobenzofuran-1,3-dione as the dianhydride monomer are not described in the reviewed literature.

Development and Characterization of Fluorinated Polyesters and Polyamides

The synthesis of fluorinated polyesters and polyamides often follows similar polycondensation principles, reacting fluorinated monomers to build the polymer backbone. Research into fluorinated polyamides, for example, has shown that the inclusion of fluorine can lead to materials with high thermal stability. d-nb.info However, the body of scientific work lacks specific studies that utilize this compound for the development and subsequent characterization of fluorinated polyesters or polyamides.

Engineering of Polymers with Enhanced Thermal Stability, Chemical Resistance, and Hydrophobicity

Incorporating fluorine atoms into polymer backbones is a well-established method for enhancing material properties. The high electronegativity and stable bond energy of fluorine can lead to polymers with excellent thermal stability, increased resistance to chemical attack, and greater hydrophobicity. mdpi.com For instance, fluorinated polyimides made from monomers like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) are known for these enhanced characteristics. While it is theoretically plausible that polymers derived from this compound would exhibit similar benefits, empirical data, research findings, and comparative analyses for this specific compound are absent from the available scientific record.

Fabrication of Specialty Polymeric Materials

Polymers with Tailored Optical and Electronic Characteristics

The introduction of fluorine into polyimides can disrupt polymer chain packing and reduce intermolecular charge transfer, which often leads to improved optical transparency and lower color intensity in the resulting films. researchgate.netinoe.ro These properties are highly desirable for applications in optoelectronics. Although general principles suggest that this compound could be a candidate for creating polymers with tailored optical properties, no specific research has been published that fabricates and characterizes materials from this monomer for such purposes.

Fluorinated Polymers for Low Dielectric Constant Applications

A significant area of research in fluoropolymer chemistry is the development of materials with low dielectric constants for use in microelectronics. The low polarizability of the C-F bond helps to reduce the dielectric constant of the bulk material, which is critical for minimizing signal delay and cross-talk in integrated circuits. While many fluorinated polyimides have been investigated for these applications, there is no specific data available on the dielectric properties of polymers synthesized using this compound.

Advanced Composites and Hybrid Material Systems

The integration of this compound into advanced materials science, particularly in the realm of composites and hybrid systems, is an area of growing interest. As a fluorinated aromatic dianhydride, it serves as a critical building block for high-performance polyimides, which are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.comscielo.brmdpi.com These polyimides are primary candidates for the matrix material in advanced composites, where they are combined with reinforcing fillers to create materials with properties exceeding those of the individual components.

The fluorine atoms in the this compound monomer are instrumental in imparting several desirable characteristics to the resulting polyimide matrix. The introduction of fluorine can lower the dielectric constant and reduce water absorption, which is crucial for applications in microelectronics and aerospace where electrical insulation and environmental stability are paramount. mdpi.comresearchgate.net Furthermore, the rigidity of the isobenzofuran-dione structure contributes to a high glass transition temperature (Tg) and enhanced thermal stability in the final polymer. mdpi.comvt.edu

In advanced composites, polyimides derived from fluorinated dianhydrides are often reinforced with carbon fibers, glass fibers, or nanoparticles. The resulting composite materials exhibit superior strength-to-weight ratios, high-temperature performance, and dimensional stability, making them suitable for demanding applications in the aerospace, automotive, and electronics industries. mdpi.commdpi.com

Hybrid material systems involving polymers derived from this compound are also being explored. These systems can involve the creation of organic-inorganic hybrids, where the polyimide matrix is chemically bonded or physically mixed with inorganic components like silica (B1680970) or titania. This approach can lead to materials with a unique combination of properties, such as improved mechanical toughness, controlled thermal expansion, and enhanced optical or electronic functionalities. The synthesis of such hybrid structures often involves the functionalization of the polyimide backbone or the use of coupling agents to ensure a strong interface between the organic and inorganic phases. mdpi.comnih.govnih.gov

Exploration of Structure-Property Relationships in this compound Derived Polymers

The relationship between the molecular structure of a polymer and its macroscopic properties is a fundamental concept in polymer chemistry. vt.eduresearchgate.net For polymers derived from this compound, the specific arrangement of atoms in the monomer unit has a profound impact on the final characteristics of the material. By systematically modifying the polymer structure, researchers can tailor its properties for specific applications.

The properties of polyimides are significantly influenced by the structure of both the dianhydride and the diamine monomers used in their synthesis. vt.edu The incorporation of this compound as the dianhydride component introduces specific structural features that dictate the polymer's behavior. The two fluorine atoms on the benzene (B151609) ring enhance the polymer's thermal stability and reduce its dielectric constant due to the high electronegativity and low polarizability of the C-F bond. researchgate.net The rigid, aromatic nature of the isobenzofuran-dione moiety contributes to a high glass transition temperature and excellent mechanical strength. mdpi.commdpi.com

The properties of polyimides derived from this compound can be further tuned by varying the structure of the diamine comonomer. The use of flexible diamines can lead to polymers with increased solubility and lower glass transition temperatures, while rigid, aromatic diamines will enhance thermal stability and mechanical properties. researchgate.net The following data table illustrates the expected influence of different diamine structures on the properties of polyimides derived from this compound, based on established structure-property relationships in similar polyimide systems.

| Diamine Structure | Expected Glass Transition Temperature (Tg) | Expected Tensile Strength | Expected Solubility | Expected Dielectric Constant |

|---|---|---|---|---|

| Flexible Aliphatic Diamine | Lower | Moderate | Higher | Lower |

| Aromatic Diamine with Ether Linkages | Moderate | High | Moderate | Moderate |

| Rigid, Linear Aromatic Diamine | Higher | Very High | Lower | Higher |

| Fluorinated Aromatic Diamine | High | High | Higher | Lowest |

Detailed research findings on analogous fluorinated polyimides support these predicted trends. For instance, studies on polyimides derived from 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), a structurally similar fluorinated dianhydride, have shown that copolymerization with different diamines allows for precise control over thermal and mechanical properties. scielo.brmdpi.com The introduction of bulky, fluorine-containing groups has been demonstrated to increase the free volume within the polymer chains, leading to improved solubility and lower dielectric constants. researchgate.net Similarly, the rigidity of the polymer backbone, which can be controlled by the choice of both dianhydride and diamine, directly correlates with the glass transition temperature and the material's dimensional stability at elevated temperatures. mdpi.comvt.edu Therefore, by carefully selecting the diamine partner for this compound, a wide range of high-performance polymers with tailored properties can be synthesized.

Role of 4,6 Difluoroisobenzofuran 1,3 Dione in Contemporary Organic Synthesis

Fundamental Building Block for the Construction of Complex Fluorinated Organic Molecules

4,6-Difluoroisobenzofuran-1,3-dione serves as a key fluorinated building block in organic synthesis. The introduction of fluorine atoms into organic molecules is a widely recognized strategy to modulate their biological and pharmacological properties. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity, making fluorinated compounds highly desirable in medicinal chemistry and agrochemistry.

As a difluorinated phthalic anhydride (B1165640) derivative, this compound provides a reliable scaffold for constructing more elaborate molecular architectures. Its utility is rooted in the predictable reactivity of the anhydride functional group, which allows for the covalent introduction of the difluorinated phenyl ring into a target structure. The synthesis of complex fluorinated molecules often relies on such well-defined building blocks to ensure selective and efficient incorporation of fluorine. The development of enantioenriched fluorinated derivatives, for instance, often employs strategies that start from chiral fluoroalkyl precursors bohrium.com.

Utility in the Synthesis of Functionally Substituted Aromatic Compounds

The primary reactivity of this compound lies in the electrophilicity of its anhydride carbonyl carbons. Acid anhydrides readily react with a wide range of nucleophiles, leading to the opening of the anhydride ring. libretexts.orglibretexts.org This reactivity is harnessed to produce a variety of functionally substituted aromatic compounds.

Key reactions include:

Hydrolysis: Reaction with water yields 3,5-difluorophthalic acid. libretexts.org

Alcoholysis: Treatment with alcohols results in the formation of monoesters of difluorophthalic acid. libretexts.org

Aminolysis: Reaction with ammonia, primary amines, or secondary amines produces the corresponding amides and carboxylic acids, or can lead to the formation of phthalimides upon heating. libretexts.orgnih.gov

These reactions transform the relatively simple starting anhydride into highly functionalized difluorinated aromatic compounds. These products, such as difluorophthalic acids, esters, and amides, are valuable intermediates themselves, serving as precursors for pharmaceuticals, polymers, and dyes. The reaction of the related 4,5-dichlorophthalic anhydride with various amines has been shown to produce a range of dicarboxylic acid and phthalimide (B116566) products, highlighting the synthetic versatility of this class of compounds. nih.gov

Precursor for Advanced Organic Scaffolds and Chemical Probes

The structural framework of this compound is a direct precursor to advanced organic scaffolds, particularly heterocyclic systems. Cyclic anhydrides are well-established building blocks for constructing diverse molecular architectures with applications in materials science and medicinal chemistry. nih.gov For example, condensation reactions of phthalic anhydrides with hydrazines are a common route to phthalazinone derivatives, a class of compounds with significant pharmacological activity.

Furthermore, the presence of fluorine atoms makes this building block particularly suitable for the development of chemical probes. Fluorine's unique NMR properties (via ¹⁹F NMR spectroscopy) allow for non-invasive monitoring in biological systems. Incorporating the 4,6-difluorophenyl moiety into a larger molecule can create a probe whose binding or environmental changes can be tracked with high sensitivity. The synthesis of fluorinated heterocycles, such as pyrazoles, isoxazoles, and quinolines, is of ongoing interest due to the bioactivity often exhibited by these derivatives. researchgate.net

Participation in Cycloaddition Reactions and Related Pericyclic Transformations

The isobenzofuran-1,3-dione system can participate as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for forming six-membered rings. beilstein-journals.orgmasterorganicchemistry.com The electron-withdrawing nature of the anhydride group and the two fluorine atoms enhances the electrophilicity of the aromatic double bonds, making this compound a potentially reactive dienophile.

This reactivity allows for the construction of complex, polycyclic, and bridged ring systems in a highly stereospecific manner. masterorganicchemistry.comrsc.org The reaction of an isobenzofuran-type structure with a diene generates intricate scaffolds that can serve as precursors to polycyclic aromatic compounds. rsc.org For instance, the Diels-Alder reaction of furan (B31954) with maleic anhydride, a related cyclic anhydride, is a classic example that leads to a bicyclic adduct. nih.gov The use of substituted dienophiles like this compound in such reactions provides a direct route to fluorinated polycyclic molecules, which are of interest in materials science and as complex drug intermediates. nih.gov

Future Research Directions and Emerging Opportunities for 4,6 Difluoroisobenzofuran 1,3 Dione

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of fluorinated organic compounds is a key area of contemporary chemical research. dovepress.comresearchgate.net Future efforts concerning 4,6-Difluoroisobenzofuran-1,3-dione are likely to focus on moving beyond traditional, often harsh, fluorination methods.

Key research avenues include:

Catalytic C-H Fluorination: Direct, late-stage C-H fluorination of isobenzofuran-1,3-dione or its precursors presents a highly atom-economical approach. nih.gov Research into transition-metal-catalyzed methods, potentially using palladium or silver catalysts, could enable the selective installation of fluorine at the 4 and 6 positions, minimizing waste and complex purification steps. nih.gov

Enzymatic and Bio-inspired Catalysis: The use of fluorinase enzymes or synthetic mimics offers the potential for highly selective fluorination under ambient conditions. criver.com Exploring biocatalytic routes could lead to greener and more sustainable production of this compound. criver.comnih.gov

Flow Chemistry and Mechanochemistry: Continuous flow processes can offer enhanced safety, scalability, and control over reaction parameters in fluorination reactions. chemistryworld.com Similarly, mechanochemical methods, which involve solid-state reactions, can reduce or eliminate the need for hazardous solvents, aligning with the principles of green chemistry. rsc.org

Renewable Feedstocks: Investigating synthetic pathways that utilize biomass-derived starting materials could significantly enhance the sustainability profile of this compound production. For instance, processes that convert bio-based furans and maleic anhydride (B1165640) into phthalic anhydride could be adapted for fluorinated analogues. rsc.orgrsc.org

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic C-H Fluorination | High atom economy, reduced waste | Development of selective catalysts (e.g., Pd, Ag) |

| Enzymatic Catalysis | High selectivity, mild reaction conditions | Discovery and engineering of suitable fluorinase enzymes |

| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction conditions in continuous flow reactors |

| Mechanochemistry | Reduced solvent use, energy efficiency | Development of solid-state synthetic protocols |

| Renewable Feedstocks | Enhanced sustainability, reduced fossil fuel dependence | Adaptation of biomass conversion pathways |

Expanded Applications in Emerging Technologies and Interdisciplinary Fields

The unique electronic properties conferred by fluorine atoms make this compound a versatile precursor for materials in a range of advanced technologies.

Future applications are envisioned in:

Organic Electronics: As a building block for polyimides and other polymers, this compound can be used to create materials with low dielectric constants, high thermal stability, and excellent optical transparency, which are crucial for applications in flexible electronics, displays, and optical components. jst.go.jpresearchgate.netmdpi.com The electron-withdrawing nature of the fluorine atoms can also be exploited in the design of n-type organic semiconductors for thin-film transistors. nih.gov

Energy Storage: Fluorinated materials are increasingly being explored for their potential in advanced battery technologies. researchgate.net Polymers and other materials derived from this compound could find use as binders for electrodes in lithium-ion batteries or as components in the development of fluoride-ion batteries, which offer high theoretical energy densities. researchgate.netbohrium.com

Biomedical Applications: Fluorinated polymers often exhibit enhanced biocompatibility, biostability, and unique surface properties. semanticscholar.orgresearchgate.netspiedigitallibrary.orgresearchgate.net Materials derived from this compound could be investigated for use in drug delivery systems, medical implants, and anti-fouling coatings. researchgate.netnih.gov The piezoelectric and ferroelectric properties of some fluorinated polymers also open up possibilities in biosensors and actuators. researchgate.netnih.gov

Development of Advanced Materials with Precisely Tailored Functionalities

The dianhydride structure of this compound makes it an ideal monomer for the synthesis of high-performance polymers, particularly polyimides. The presence and position of the fluorine atoms allow for precise tuning of the material's properties.

Future research will likely focus on:

High-Performance Polyimides: The incorporation of this compound into polyimide backbones is expected to yield materials with superior thermal stability, enhanced mechanical strength, and improved resistance to chemical and radiation degradation. mdpi.comresearchgate.net These properties are highly sought after in the aerospace, defense, and advanced electronics industries. mdpi.com

Polymers with Low Dielectric Constants: The fluorine atoms can lower the dielectric constant of polymers by reducing chain packing and polarizability. researchgate.net This makes materials derived from this compound promising candidates for use as insulating layers in microelectronics to reduce signal delay and power consumption.

Optically Transparent Materials: Fluorinated polyimides are known for their high optical transparency in the visible and near-infrared regions. jst.go.jpresearchgate.net By carefully selecting the diamine co-monomer, it will be possible to create polymers from this compound with tailored refractive indices and low birefringence for applications in optical waveguides, filters, and other photonic devices. jst.go.jp

Self-Assembling Block Copolymers: The distinct properties of fluorinated segments can be leveraged to create block copolymers that self-assemble into well-defined nanostructures. rsc.org This opens up possibilities for creating functional surfaces with controlled wettability and for applications in nanotechnology. researchgate.net

| Material Property | Influence of Fluorine | Potential Application |

| Thermal Stability | High C-F bond energy | Aerospace components, high-temperature electronics |

| Dielectric Constant | Reduced polarizability and free volume | Microelectronic insulators |

| Optical Transparency | Reduced electronic absorption | Optical waveguides, flexible displays |

| Solubility | Disrupted chain packing | Solution-processable high-performance polymers |

| Surface Energy | Low intermolecular forces | Hydrophobic and anti-fouling coatings |

Integration into Green Chemistry Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. dovepress.comresearchgate.net this compound can play a significant role in this transition, both in its synthesis and its application.

Opportunities for integration include:

Atom-Economic Reactions: Utilizing this compound in polymerization and other reactions that proceed with high atom economy will be a key focus. Condensation polymerizations, for example, are inherently efficient in this regard.

Use of Greener Solvents: Research into conducting reactions with this compound in environmentally benign solvents, or in solvent-free conditions, will be crucial. rsc.org

Recyclable Materials: Developing polymers from this compound that are designed for recyclability or chemical degradation into non-harmful products will contribute to a circular economy.

Sustainable Fluorine Sources: A long-term goal for the field is to move away from harsh and energy-intensive fluorine sources. criver.comsocietechimiquedefrance.fr Research into utilizing more sustainable fluorine sources, such as metal fluorides, in the synthesis of this compound will be a significant step forward. criver.com The development of catalytic processes that can use these milder fluorinating agents is a critical area of investigation. nih.gov

By pursuing these research avenues, the scientific community can unlock the full potential of this compound as a valuable component in the development of next-generation materials and sustainable chemical technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-Difluoroisobenzofuran-1,3-dione, and how is purity validated?

- Methodological Answer :

- Synthesis : Fluorination of phthalic anhydride derivatives using agents like HF or DAST (diethylaminosulfur trifluoride) under controlled conditions (e.g., reflux in anhydrous solvents). Intermediate steps may involve protecting groups to regioselectively introduce fluorine atoms .

- Purification : Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane).

- Characterization :

- NMR (¹H/¹³C/¹⁹F) to confirm fluorine substitution and anhydride integrity.

- Mass Spectrometry (MS) for molecular weight verification.

- X-ray crystallography (using SHELX programs for structure refinement) to resolve regiochemical ambiguities .

Q. What physical properties are critical for experimental handling and storage?

- Methodological Answer :

- Melting Point : 99–100°C (requires heating control to avoid decomposition during synthesis) .

- Hygroscopicity : Store under inert atmosphere (argon/glovebox) due to moisture sensitivity. Anhydrous conditions prevent hydrolysis to dicarboxylic acid derivatives.

- Stability : Avoid prolonged exposure to light; use amber vials for long-term storage .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for organic photovoltaics (OPVs)?

- Methodological Answer :

- Electronic Properties : Perform density functional theory (DFT) calculations to predict electron-withdrawing effects of fluorine substitution on frontier molecular orbitals (HOMO/LUMO). This informs compatibility with donor polymers in bulk heterojunction (BHJ) layers .

- Experimental Validation : Synthesize derivatives (e.g., imides or ester-functionalized analogs) and blend with donor polymers (e.g., P3HT). Characterize via:

- UV-Vis/NIR Spectroscopy for absorption edge analysis.

- Electrochemical Impedance Spectroscopy (EIS) to assess charge transport efficiency.

- Device Fabrication : Spin-coat active layers and measure power conversion efficiency (PCE) under AM1.5G solar simulation .

Q. What strategies resolve contradictions in catalytic inhibition studies involving fluorinated isobenzofuran-diones?

- Methodological Answer :

- Kinetic Analysis : Conduct substrate-dependent inhibition assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. noncompetitive binding modes. For example, if RNase III inhibition is noncompetitive, fluorinated diones may bind allosteric sites without disrupting substrate recognition .

- Structural Studies : Co-crystallize the compound with target enzymes (e.g., RNase III) and solve structures using SHELX-refined X-ray diffraction data. Compare electron density maps to confirm binding sites and conformational changes .

Q. How can crystallographic data address regiochemical ambiguities in fluorinated isobenzofuran-diones?

- Methodological Answer :

- Single-Crystal Growth : Use slow evaporation (e.g., acetone/chloroform mixtures) to obtain high-quality crystals.

- Data Collection/Refinement :

- Collect high-resolution (<1.0 Å) diffraction data using synchrotron radiation.

- Refine with SHELXL, focusing on fluorine atom positions and anisotropic displacement parameters to resolve 4,6- vs. 5,6- substitution patterns .

- Validation : Cross-check with solid-state ¹⁹F NMR to confirm crystallographic assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.